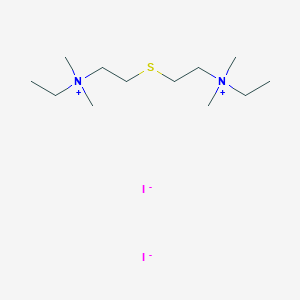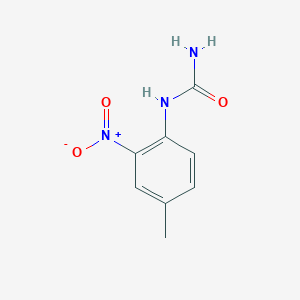
(4-Methyl-2-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-nitrophenyl)urea, also known as MNPU, is a chemical compound used in various scientific research applications. It is a yellow crystalline powder with a molecular weight of 181.14 g/mol. MNPU is commonly used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-nitrophenyl)urea is not well understood. However, it is believed to act as a nucleophile in organic reactions, such as the formation of urea from isocyanate and ammonia.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (4-Methyl-2-nitrophenyl)urea. However, studies have shown that (4-Methyl-2-nitrophenyl)urea is not toxic to human cells at low concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Methyl-2-nitrophenyl)urea in lab experiments is its high purity, which ensures reproducibility of results. However, one limitation is that (4-Methyl-2-nitrophenyl)urea is not readily soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
1. Development of new synthetic routes for (4-Methyl-2-nitrophenyl)urea: There is a need to develop new synthetic routes for (4-Methyl-2-nitrophenyl)urea that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action of (4-Methyl-2-nitrophenyl)urea: Further studies are needed to understand the mechanism of action of (4-Methyl-2-nitrophenyl)urea in organic reactions.
3. Exploration of new applications for (4-Methyl-2-nitrophenyl)urea: (4-Methyl-2-nitrophenyl)urea has potential applications in various fields, such as medicine and materials science, and further research is needed to explore these possibilities.
In conclusion, (4-Methyl-2-nitrophenyl)urea is a versatile compound used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4-Methyl-2-nitrophenyl)urea in various fields.
Métodos De Síntesis
(4-Methyl-2-nitrophenyl)urea can be synthesized by the reaction of 4-methyl-2-nitroaniline with phosgene in the presence of a base. The resulting product is then treated with ammonia to yield (4-Methyl-2-nitrophenyl)urea. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with ammonia to form the urea.
Aplicaciones Científicas De Investigación
(4-Methyl-2-nitrophenyl)urea has been used in various scientific research applications, including:
1. As a reagent in organic synthesis: (4-Methyl-2-nitrophenyl)urea is used as a starting material for the preparation of other compounds, such as 4-methyl-2-aminophenylurea and 4-methyl-2-hydroxyphenylurea.
2. As a fluorescent probe: (4-Methyl-2-nitrophenyl)urea has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
3. As a catalyst: (4-Methyl-2-nitrophenyl)urea has been used as a catalyst in the synthesis of various organic compounds.
Propiedades
Número CAS |
13142-74-0 |
|---|---|
Nombre del producto |
(4-Methyl-2-nitrophenyl)urea |
Fórmula molecular |
C8H9N3O3 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
(4-methyl-2-nitrophenyl)urea |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(10-8(9)12)7(4-5)11(13)14/h2-4H,1H3,(H3,9,10,12) |
Clave InChI |
SIJVYJRLCZOLCS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-] |
Otros números CAS |
13142-74-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



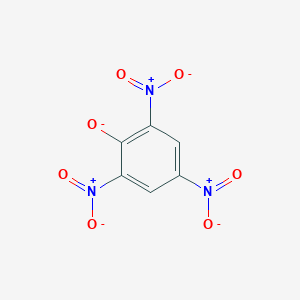

![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)

![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
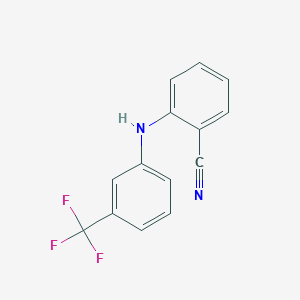
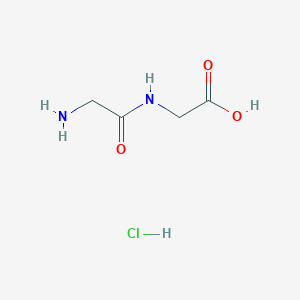
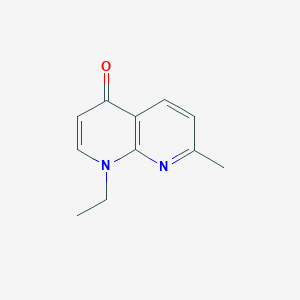
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)

